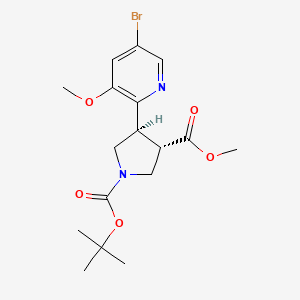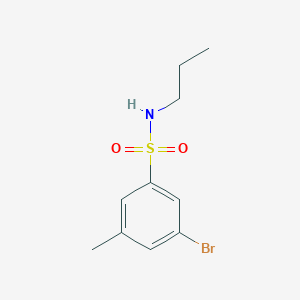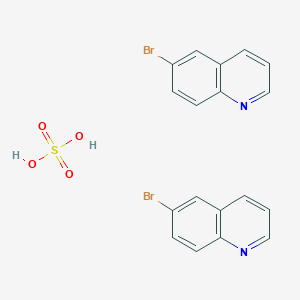
2-Amino-4-(methylsulfonyl)butanamide hydrobromide
Übersicht
Beschreibung
“2-Amino-4-(methylsulfonyl)butanamide hydrobromide” is a chemical compound with the molecular formula C5H12N2O3S•HBr and a molecular weight of 261.14 . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(methylsulfonyl)butanamide hydrobromide” can be represented by the InChI code: 1S/C5H12N2O3S.BrH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H . This indicates that the compound contains a butanamide group (C4H7NO), a methylsulfonyl group (CH3SO2), and a bromide ion (Br-).Physical And Chemical Properties Analysis
“2-Amino-4-(methylsulfonyl)butanamide hydrobromide” is a solid at room temperature . It has a molecular weight of 261.14 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-Amino-4-(methylsulfonyl)butanamide hydrobromide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a biochemical tool to investigate protein interactions, modifications, and expression levels within cells. Its role in proteomics is crucial for understanding the complex protein networks that govern biological processes.
Biochemistry Applications
In the field of biochemistry, this compound serves as a vital reagent for studying enzyme kinetics and mechanisms . It can act as a substrate or inhibitor in enzymatic reactions, helping researchers to dissect the catalytic functions of enzymes and their roles in metabolism.
Pharmacological Studies
Pharmacology benefits from 2-Amino-4-(methylsulfonyl)butanamide hydrobromide as it can be employed to develop new therapeutic agents . Its molecular structure allows it to interact with various biological targets, aiding in the discovery of potential drug candidates and the exploration of their pharmacodynamics and pharmacokinetics.
Neuroscience Research
In neuroscience, this compound is used to study neural cell function and communication . It can help in understanding neurotransmitter release, neuronal signaling pathways, and the effect of various substances on neural activity, contributing to the development of treatments for neurological disorders.
Molecular Biology Techniques
2-Amino-4-(methylsulfonyl)butanamide hydrobromide: is applied in molecular biology for gene expression analysis and genetic engineering . It can be part of the synthesis of nucleic acid analogs or modifiers, which are essential for gene editing techniques and the study of gene regulation.
Clinical Research
In clinical research, this compound is used in the design of diagnostic assays and the evaluation of biomarkers . It can be involved in the development of novel diagnostic tools that detect specific proteins or nucleic acids associated with diseases, leading to early diagnosis and improved patient outcomes.
Chemical Synthesis
Lastly, 2-Amino-4-(methylsulfonyl)butanamide hydrobromide plays a role in chemical synthesis as a building block for creating complex organic molecules . Its functional groups make it a versatile precursor in the synthesis of various pharmaceuticals and biologically active compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-4-methylsulfonylbutanamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.BrH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGBRSPOBBLIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(methylsulfonyl)butanamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)








